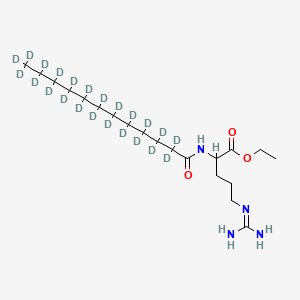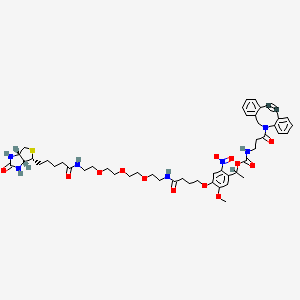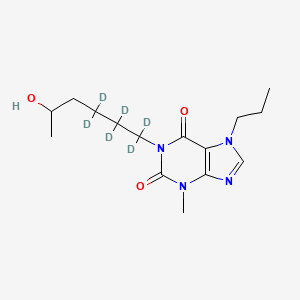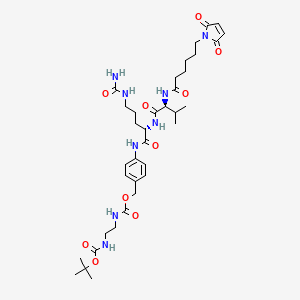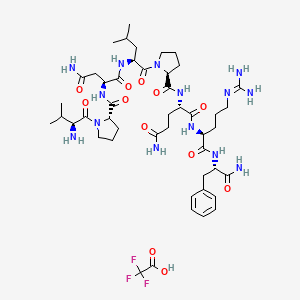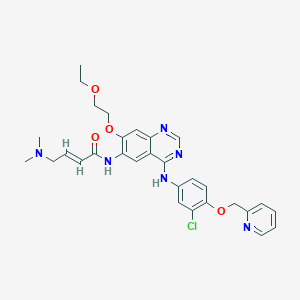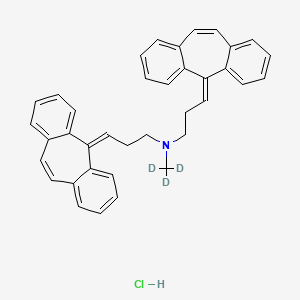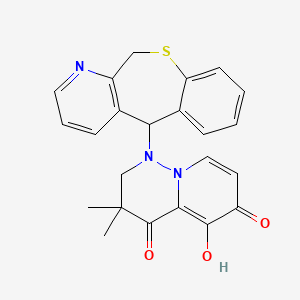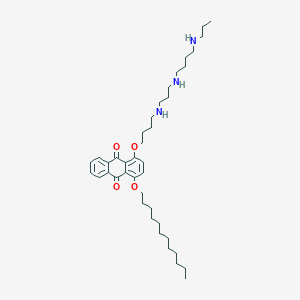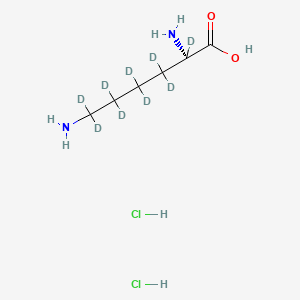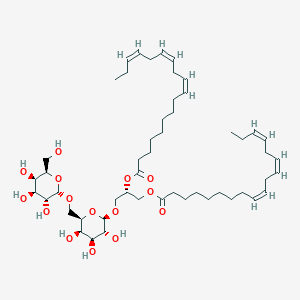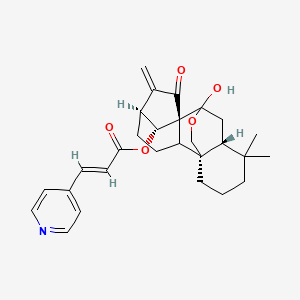
HIV-1 inhibitor-26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIV-1 inhibitor-26 is a novel compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1) protease. This enzyme is crucial for the maturation and replication of the virus, making it a prime target for antiretroviral therapy. The development of this compound aims to address the growing issue of drug-resistant HIV-1 strains, providing a potent option for treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-26 typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the use of phenols or polyphenols as P2 ligands and sulfonamide analogs as P2’ ligands . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to maximize yield and minimize costs. This involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques. The preparation method described in recent patents highlights the use of intermediate crystalline forms to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: HIV-1 inhibitor-26 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the inhibitor, potentially altering its activity.
Reduction: Reduction reactions can be used to convert ketones or aldehydes into alcohols, which may enhance the inhibitor’s binding affinity.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups to the inhibitor, improving its efficacy.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated compounds and strong nucleophiles like sodium azide are typical reagents.
Major Products: The major products of these reactions are modified versions of this compound with potentially enhanced antiviral activity.
Scientific Research Applications
HIV-1 inhibitor-26 has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the inhibition of proteases and the development of new synthetic routes.
Biology: Researchers use it to investigate the mechanisms of HIV-1 replication and the role of protease in viral maturation.
Medicine: this compound is a promising candidate for antiretroviral therapy, particularly for patients with drug-resistant HIV-1 strains.
Industry: The compound’s synthesis and production methods are studied to improve industrial-scale manufacturing processes
Mechanism of Action
HIV-1 inhibitor-26 exerts its effects by binding to the active site of the HIV-1 protease enzyme. This binding prevents the enzyme from cleaving the viral polyproteins into functional proteins, thereby inhibiting viral maturation and replication . The molecular targets include the active site residues of the protease, and the pathways involved are those related to viral replication and protein processing.
Comparison with Similar Compounds
- Saquinavir
- Lopinavir
- Ritonavir
- Amprenavir
- Fosamprenavir
- Atazanavir
- Nelfinavir
- Darunavir
- Tipranavir
- Indinavir
Comparison: HIV-1 inhibitor-26 is unique in its structure, incorporating phenols or polyphenols as P2 ligands and sulfonamide analogs as P2’ ligands . This design provides enhanced binding affinity and activity against drug-resistant HIV-1 strains, setting it apart from other protease inhibitors .
Properties
Molecular Formula |
C43H33ClN2O9 |
|---|---|
Molecular Weight |
757.2 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[3-[(4-chlorophenyl)methylcarbamoyl]-4-oxoquinolin-1-yl]oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C43H33ClN2O9/c44-31-22-20-27(21-23-31)24-45-39(48)33-25-46(34-19-11-10-18-32(34)36(33)47)40-38(55-43(51)30-16-8-3-9-17-30)37(54-42(50)29-14-6-2-7-15-29)35(53-40)26-52-41(49)28-12-4-1-5-13-28/h1-23,25,35,37-38,40H,24,26H2,(H,45,48)/t35-,37-,38-,40-/m1/s1 |
InChI Key |
NYBPTUXEDGKBBP-PKGPUZNISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)C4=CC=CC=C43)C(=O)NCC5=CC=C(C=C5)Cl)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)C4=CC=CC=C43)C(=O)NCC5=CC=C(C=C5)Cl)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
